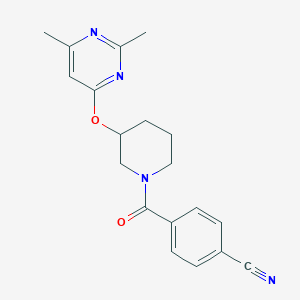

4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile is a versatile chemical compound with a unique structure that enables its use in various scientific research fields. This compound is particularly valuable in pharmaceuticals and materials science due to its diverse applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often employs optimized versions of the Suzuki–Miyaura coupling reaction. The process involves the use of organoboron reagents, which are stable, readily prepared, and environmentally benign .

Análisis De Reacciones Químicas

Types of Reactions

4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Aplicaciones Científicas De Investigación

4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile is extensively used in scientific research due to its diverse applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a tool for studying biological processes. In industry, it is employed in the production of advanced materials.

Mecanismo De Acción

The mechanism by which 4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile

- 4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzamide

- 4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzaldehyde

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Actividad Biológica

The compound 4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile (commonly referred to as Compound A ) is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of Compound A, supported by data tables, research findings, and case studies.

Antiviral Activity

Recent studies have highlighted the antiviral potential of Compound A. It has been evaluated against various viral strains, demonstrating significant efficacy. For instance, its activity against the Ebola virus was assessed in vitro, revealing an effective concentration (EC50) in the submicromolar range, suggesting strong antiviral properties.

The proposed mechanism of action for Compound A involves inhibition of viral entry by targeting specific cellular receptors. Studies using docking simulations have identified key amino acids in the Niemann-Pick C1 (NPC1) protein that interact with the compound, indicating a competitive binding mechanism that disrupts viral fusion with host cells .

Cytotoxicity and Selectivity

In addition to antiviral activity, the cytotoxic effects of Compound A were evaluated using cell viability assays. The selectivity index (SI), which measures the ratio of cytotoxicity (CC50) to antiviral efficacy (EC50), was found to be favorable, indicating that Compound A exhibits low toxicity while maintaining high antiviral potency .

Table 1: Biological Activity of Compound A

| Activity Type | EC50 (µM) | CC50 (µM) | SI |

|---|---|---|---|

| Antiviral (Ebola) | 0.64 | 12.8 | 20 |

| Cytotoxicity (MT-4 cells) | N/A | 12.8 | N/A |

Case Studies

- Study on Antiviral Efficacy : In a controlled study involving recombinant Ebola virus, Compound A demonstrated significant inhibition of viral replication at concentrations as low as 0.64 µM, outperforming several existing antiviral agents .

- Toxicological Assessment : A separate investigation into the cytotoxic effects revealed that Compound A had a CC50 value significantly higher than its EC50 value, confirming its safety profile for further development .

Propiedades

IUPAC Name |

4-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-13-10-18(22-14(2)21-13)25-17-4-3-9-23(12-17)19(24)16-7-5-15(11-20)6-8-16/h5-8,10,17H,3-4,9,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBMBDNBCKUNRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.